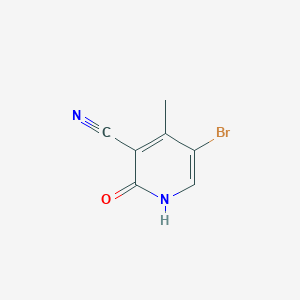
5-Bromo-2-hydroxy-4-methylnicotinonitrile
Descripción general
Descripción
5-Bromo-2-hydroxy-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-2-hydroxy-4-methylnicotinonitrile (C₉H₈BrN₃O) is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics, including a bromine atom, a hydroxyl group, and a nitrile functional group. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 5-position enhances electrophilic properties.
- Hydroxyl group contributes to its reactivity.
- Nitrile group provides potential for various chemical modifications.
These features make this compound a candidate for further biological studies.
Biological Activity
Research indicates that this compound possesses several biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, inhibition of certain kinases could lead to reduced tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates enzyme activity |
The biological effects of this compound can be attributed to its interactions at the molecular level:
- Receptor Binding : The compound may bind to specific receptors in cells, influencing their activity and leading to altered cellular responses.
- Enzyme Interaction : It acts as an inhibitor for certain enzymes, disrupting metabolic pathways essential for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it may affect oxidative stress responses in cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various nicotinonitrile derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation on the anticancer properties of this compound involved treatment of human colorectal adenocarcinoma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting it could serve as a lead compound for the development of new anticancer therapies.
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPINQMTRITRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















